(1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride

Description

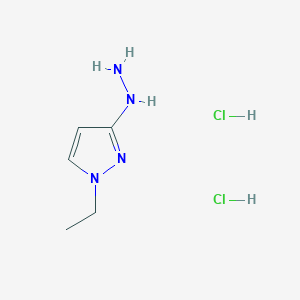

(1-Ethylpyrazol-3-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by a pyrazole ring substituted with an ethyl group at the N1 position and a hydrazine moiety at the C3 position, stabilized as a dihydrochloride salt. This compound belongs to a broader class of hydrazine dihydrochlorides, which are widely utilized in organic synthesis, materials science, and pharmaceutical research due to their reactivity as nucleophiles and reducing agents . Its structure combines the aromatic stability of pyrazole with the reducing properties of hydrazine, making it valuable for synthesizing heterocyclic compounds and functional materials.

Properties

IUPAC Name |

(1-ethylpyrazol-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-2-9-4-3-5(7-6)8-9;;/h3-4H,2,6H2,1H3,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWJCZYMCIHLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride typically involves the reaction of 1-ethylpyrazole with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include additional purification steps such as distillation or chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: It can be reduced to form hydrazine derivatives with different substitution patterns.

Substitution: The hydrazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrazole and hydrazine derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its hydrazine group allows for various chemical transformations, including oxidation and substitution reactions.

- Catalyst Development : Researchers utilize (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride in developing new catalysts and ligands for diverse chemical reactions, enhancing reaction efficiency and selectivity.

Biology

- Cellular Process Studies : The compound is employed in biological research to investigate the effects of hydrazine derivatives on cellular processes. Its potential as a therapeutic agent is under exploration due to its ability to interact with biological macromolecules.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Medicine

- Anticancer Potential : In preclinical studies, this compound has shown promise as a drug candidate for cancer treatment. Its unique structure enables it to target specific molecular pathways involved in cancer cell proliferation and survival .

- Therapeutic Agent Development : Ongoing research aims to elucidate its mechanisms of action, which may involve modulation of enzyme activity or receptor interactions, leading to various therapeutic effects .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of pathogenic bacteria. Results indicated effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli, supporting its potential as a new class of antimicrobial agents .

Anticancer Activity Study

Another significant study assessed the anticancer properties of this compound on various cancer cell lines. The findings demonstrated:

Mechanism of Action

The mechanism of action of (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

Pyrazole Formation

Hydrazine dihydrochlorides react with carbonyl-containing precursors to form pyrazole rings. For example:

- Chromone Derivatives: 3-Methoxy chromones react with hydrazine dihydrochloride in ethanol to yield 3(5)-trifluoromethylpyrazoles in moderate-to-good yields (40–75%) .

- Furan-2,3-dione : Reactions with phenylhydrazine derivatives produce pyrazole-3-carboxylic acids, highlighting the versatility of hydrazine dihydrochlorides in constructing nitrogen heterocycles .

Comparison with Other Hydrazine Salts :

Tin Halide Perovskite Solar Cells (TPSCs)

Hydrazine dihydrochloride is a critical additive for reducing Sn⁴⁺ to Sn²⁺ in tin-based perovskites, enhancing device stability and efficiency:

Key Insight : Hydrazine dihydrochloride outperforms elemental tin but is less effective than trihydrazine dihydriodide, which combines redox activity with structural reinforcement .

Toxicological Profiles

Carcinogenicity

Comparative carcinogenicity data for hydrazine derivatives in Syrian golden hamsters:

Implication: The carcinogenicity of hydrazine derivatives is highly substituent-dependent. The ethylpyrazole derivative’s toxicity remains unstudied but warrants caution given structural similarities to dimethylhydrazine .

Biological Activity

(1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride is a hydrazine derivative characterized by a pyrazole ring, which has garnered attention for its potential biological activities. This compound is utilized in various research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula: CHClN

- CAS Number: 2490375-67-0

Its synthesis typically involves the reaction of 1-ethylpyrazole with hydrazine hydrate under acidic conditions, yielding a product that can be purified through recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways are dependent on the specific applications being studied, such as:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.

- Receptor Interactions: It may bind to receptors involved in cellular signaling processes, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have demonstrated its potential as an antimicrobial agent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of pyrazole compounds have shown significant antibacterial activity comparable to standard antibiotics .

| Compound | Target Bacteria | Activity |

|---|---|---|

| (1-Ethylpyrazol-3-yl)hydrazine | MRSA | Potent growth inhibition |

| Pyrazole derivatives | E. coli, K. aerogenes | Broad-spectrum activity |

- Anticancer Activity: Preclinical studies suggest that this compound may act as a potential drug candidate for cancer treatment. Its unique structure allows it to target specific cancer cell lines effectively while exhibiting lower toxicity towards normal cells .

Case Studies

-

Antibacterial Activity Study:

A study focused on novel pyrazole derivatives demonstrated that compounds similar to (1-Ethylpyrazol-3-yl)hydrazine showed significant antibacterial effects against biofilms formed by MRSA and Enterococcus faecalis. The compounds exhibited selective toxicity towards bacterial cells while sparing human cells . -

Anticancer Research:

In vitro studies evaluated the effectiveness of (1-Ethylpyrazol-3-yl)hydrazine against various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at low concentrations, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Questions

Q. What are the established synthetic routes for (1-Ethylpyrazol-3-yl)hydrazine dihydrochloride, and what analytical methods confirm its purity?

- Synthesis :

-

Alkylation of hydrazine derivatives : Ethyl bromide reacts with acetohydrazide under dehydrobromination conditions, followed by HCl treatment to form the dihydrochloride salt .

-

Condensation reactions : Hydrazine derivatives react with enones (e.g., (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one) under reflux to form pyrazole intermediates, which are subsequently hydrochlorinated .

- Analytical Confirmation :

-

Elemental analysis , IR spectroscopy (N-H and C-N stretches), and NMR (pyrazole ring protons at δ 6.5–7.5 ppm) .

-

X-ray crystallography (using SHELX programs ) and HPLC with p-dimethylaminobenzaldehyde (DMAB) detection for purity assessment.

Table 1: Synthetic Methods and Analytical Techniques

Q. How should researchers handle and store (1-Ethylpyrazol-3-yl)hydrazine dihydrochloride to maintain stability?

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture or alkaline conditions .

- Stability : Degradation occurs at pH >7. Use buffered solutions (pH 4–6) for experiments. Monitor via HPLC to detect hydrolysis byproducts (e.g., free hydrazine) .

Advanced Questions

Q. What redox applications does (1-Ethylpyrazol-3-yl)hydrazine dihydrochloride have in metal ion reduction?

- The compound acts as a reducing agent in acidic media, reducing perrhenate (ReO₄⁻) to hexachlororhenate(IV) (ReCl₆²⁻). Optimized conditions include:

- HCl concentration : 6–8 M.

- Excess reagent : 2–3 molar equivalents.

- Reaction time : 30–60 minutes at boiling temperature .

- Mechanism : Protonated hydrazine donates electrons, forming nitrogen gas. Monitor completion via UV-Vis spectroscopy (ReCl₆²⁻ absorption at 450 nm).

Q. How does the compound participate in heterocyclic synthesis, and what intermediates are formed?

- Key reactions :

- Mannich reactions : Forms bis-pyrazolylmethyl derivatives with diaza-crown ethers, enabling metal ion coordination studies .

- Aromatization : Electrochemical oxidation of pyrazolines (derived from chalcones and phenylhydrazine hydrochloride) yields pyrazole derivatives .

- Intermediates :

- 1-Acryl-1-alkyl-3,3-dimethylamidrazones : Identified via PMR and mass spectrometry .

- Tetrazines : Observed in side reactions; characterized by elemental analysis .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Multi-technique validation :

- X-ray crystallography (SHELXL refinement ) resolves tautomerism ambiguities (e.g., pyrazole vs. pyrazoline forms).

- DFT calculations compare predicted vs. experimental IR spectra to assign vibrational modes (e.g., N-H bending at 1600 cm⁻¹) .

- Mass spectrometry identifies adducts (e.g., [M+Na]⁺) or degradation products .

Q. How do computational methods (e.g., DFT) complement experimental data in studying electronic properties?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.